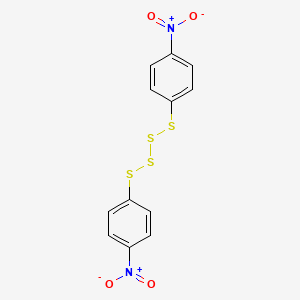
Tetrasulfide, bis(4-nitrophenyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasulfide, bis(4-nitrophenyl) is an organosulfur compound characterized by the presence of four sulfur atoms and two 4-nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasulfide, bis(4-nitrophenyl) typically involves the reaction of 4-nitrophenyl derivatives with sulfur sources under controlled conditions. One common method includes the reaction of 4-nitrophenyl chloride with sodium tetrasulfide in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired tetrasulfide compound.
Industrial Production Methods
Industrial production of tetrasulfide, bis(4-nitrophenyl) may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Tetrasulfide, bis(4-nitrophenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tetrasulfide, bis(4-nitrophenyl) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antioxidant properties due to its ability to trap free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an additive in lubricants and other petroleum-derived products to enhance oxidation stability.
作用機序
The mechanism of action of tetrasulfide, bis(4-nitrophenyl) involves its ability to undergo homolytic cleavage, forming perthiyl radicals. These radicals can interact with other reactive species, such as peroxyl radicals, to form stable products. This radical-trapping antioxidant activity is a key feature of the compound’s mechanism, contributing to its biological and industrial applications.
類似化合物との比較
Similar Compounds
Trisulfides: Compounds with three sulfur atoms.
Disulfides: Compounds with two sulfur atoms.
Sulfides: Compounds with one sulfur atom.
Uniqueness
Tetrasulfide, bis(4-nitrophenyl) is unique due to its higher number of sulfur atoms, which enhances its radical-trapping ability compared to trisulfides, disulfides, and sulfides. This increased reactivity makes it a more effective antioxidant and a valuable compound in various applications.
特性
CAS番号 |
133532-86-2 |
|---|---|
分子式 |
C12H8N2O4S4 |
分子量 |
372.5 g/mol |
IUPAC名 |
1-nitro-4-[(4-nitrophenyl)tetrasulfanyl]benzene |
InChI |
InChI=1S/C12H8N2O4S4/c15-13(16)9-1-5-11(6-2-9)19-21-22-20-12-7-3-10(4-8-12)14(17)18/h1-8H |
InChIキー |
RJUNNCGDHAXMRR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SSSSC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


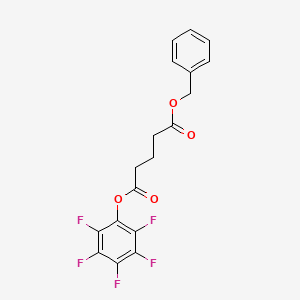


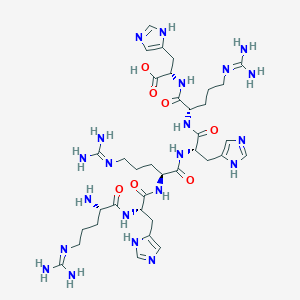
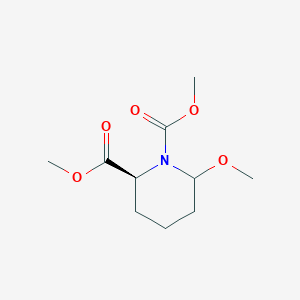
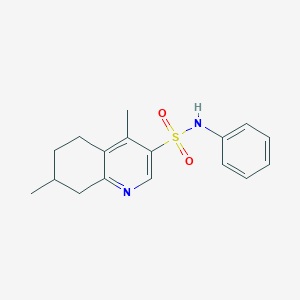
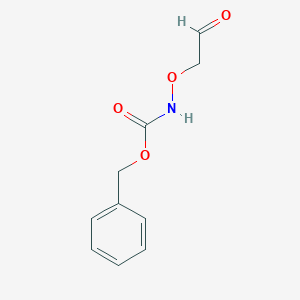
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
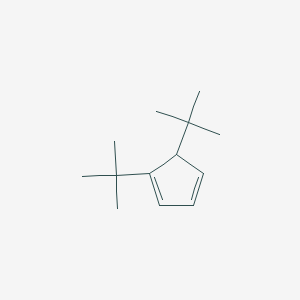
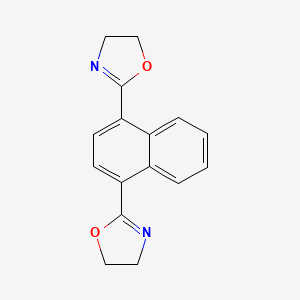

![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)
